1-[1-(4-Methoxyphenyl)ethyl]-4-(2,2,2-trifluoro-1-hydroxyethyl)pyrrolidin-2-one
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Overview
Description
1-[1-(4-Methoxyphenyl)ethyl]-4-(2,2,2-trifluoro-1-hydroxyethyl)pyrrolidin-2-one is a complex organic compound that features a pyrrolidinone ring substituted with a methoxyphenyl group and a trifluorohydroxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(4-Methoxyphenyl)ethyl]-4-(2,2,2-trifluoro-1-hydroxyethyl)pyrrolidin-2-one typically involves multiple steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Methoxyphenyl Group: This step involves the alkylation of the pyrrolidinone ring with a 4-methoxyphenyl ethyl halide under basic conditions.
Addition of the Trifluorohydroxyethyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
1-[1-(4-Methoxyphenyl)ethyl]-4-(2,2,2-trifluoro-1-hydroxyethyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[1-(4-Methoxyphenyl)ethyl]-4-(2,2,2-trifluoro-1-hydroxyethyl)pyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[1-(4-Methoxyphenyl)ethyl]-4-(2,2,2-trifluoro-1-hydroxyethyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxyphenyl)-2-propanone: Shares the methoxyphenyl group but lacks the pyrrolidinone ring and trifluorohydroxyethyl group.
2,2,2-Trifluoroacetophenone: Contains the trifluoromethyl group but lacks the pyrrolidinone ring and methoxyphenyl group.
Uniqueness
1-[1-(4-Methoxyphenyl)ethyl]-4-(2,2,2-trifluoro-1-hydroxyethyl)pyrrolidin-2-one is unique due to its combination of a pyrrolidinone ring, methoxyphenyl group, and trifluorohydroxyethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H18F3NO3 |
---|---|
Molecular Weight |
317.30 g/mol |
IUPAC Name |
1-[1-(4-methoxyphenyl)ethyl]-4-(2,2,2-trifluoro-1-hydroxyethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C15H18F3NO3/c1-9(10-3-5-12(22-2)6-4-10)19-8-11(7-13(19)20)14(21)15(16,17)18/h3-6,9,11,14,21H,7-8H2,1-2H3 |
InChI Key |
NNNZSIDHLTWGIO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)N2CC(CC2=O)C(C(F)(F)F)O |
Origin of Product |
United States |
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